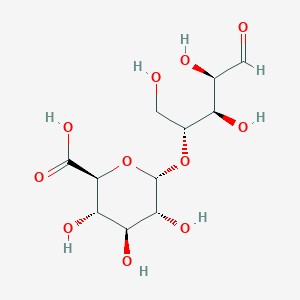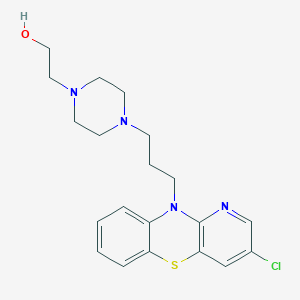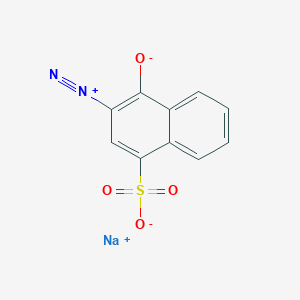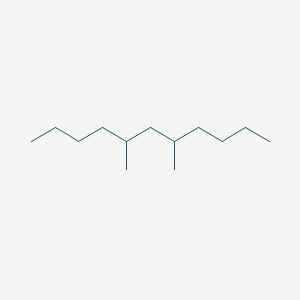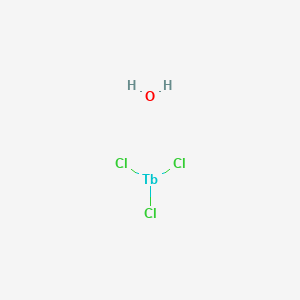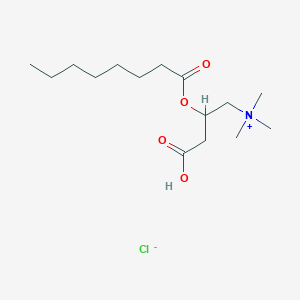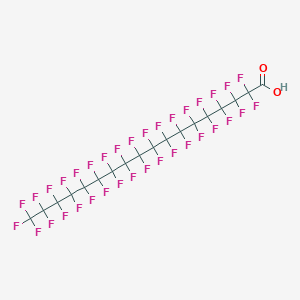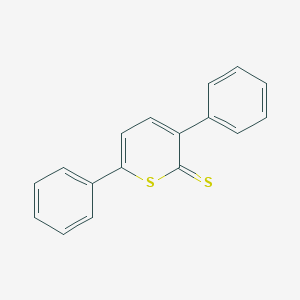
Isobenzofuran-4,7-imin-1(3H)-one, hexahydro-3,3-dimethyl-8-(p-tolylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobenzofuran-4,7-imin-1(3H)-one, hexahydro-3,3-dimethyl-8-(p-tolylsulfonyl)- is a chemical compound that has been extensively studied due to its potential use in scientific research. This compound is commonly referred to as DIM-8 and is known for its ability to inhibit the activity of certain enzymes in the body.
Mecanismo De Acción
DIM-8 inhibits the activity of certain enzymes by binding to them and preventing them from carrying out their normal functions. For example, it has been shown to bind to aldose reductase and prevent it from converting glucose to sorbitol, which is a key step in the development of diabetic complications. DIM-8 has also been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
DIM-8 has been shown to have various biochemical and physiological effects. It has been shown to reduce glucose levels in diabetic animals, prevent the development of diabetic complications, and reduce inflammation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. DIM-8 has been shown to have a relatively low toxicity profile and is generally well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DIM-8 in lab experiments is its specificity for certain enzymes. This allows researchers to selectively inhibit the activity of these enzymes and study their effects on various cellular processes. Another advantage is its relatively low toxicity profile, which allows for higher doses to be used in experiments. However, one limitation is its relatively complex synthesis method, which can make it difficult to obtain in large quantities. Another limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving DIM-8. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the development of more specific inhibitors of certain enzymes, which can help to improve the specificity of DIM-8. Additionally, more research is needed to fully understand the biochemical and physiological effects of DIM-8 and its potential therapeutic applications in various disease processes.
Métodos De Síntesis
The synthesis of DIM-8 involves a series of steps that begin with the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride to form a Diels-Alder adduct. This adduct is then treated with sodium hydroxide to form the corresponding acid, which is then reacted with p-toluenesulfonyl chloride to form the final product, DIM-8. The synthesis of DIM-8 is a complex process that requires careful attention to detail and has been optimized over the years to improve yields and purity.
Aplicaciones Científicas De Investigación
DIM-8 has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of certain enzymes, such as aldose reductase and protein kinase C, which are involved in various disease processes. DIM-8 has been shown to have potential therapeutic applications in the treatment of diabetic complications, cancer, and inflammation. It has also been studied for its potential use in drug discovery and development.
Propiedades
Número CAS |
17037-50-2 |
|---|---|
Fórmula molecular |
C17H21NO4S |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
5,5-dimethyl-10-(4-methylphenyl)sulfonyl-4-oxa-10-azatricyclo[5.2.1.02,6]decan-3-one |
InChI |
InChI=1S/C17H21NO4S/c1-10-4-6-11(7-5-10)23(20,21)18-12-8-9-13(18)15-14(12)16(19)22-17(15,2)3/h4-7,12-15H,8-9H2,1-3H3 |
Clave InChI |
HCSALCWPROJGKN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2C4C3C(=O)OC4(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2C4C3C(=O)OC4(C)C |
Sinónimos |
3a,4,5,6,7,7a-Hexahydro-4,7-epimino-3,3-dimethyl-8-[(4-methylphenyl)sulfonyl]isobenzofuran-1(3H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)
